molecular formula C6H10ClNO2 B12315982 5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride

5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride

Cat. No.: B12315982
M. Wt: 163.60 g/mol
InChI Key: JPLISXWGUPCLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions may vary, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

5-azaspiro[2.3]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)4-1-6(4)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H

InChI Key

JPLISXWGUPCLMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.